

Fenazaquin Application in Greenhouses: A Protocol for Researchers

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Compound of Interest		
Compound Name:	Fenazaquin	
Cat. No.:	B1672487	Get Quote

Version: 1.0

Introduction

Fenazaquin is a quinazoline-based acaricide and insecticide that effectively controls a wide range of mites and some insect pests in greenhouse environments.[1][2] Its mode of action is the inhibition of mitochondrial electron transport at Complex I (NADH-ubiquinone reductase), disrupting cellular respiration in target pests.[3] This document provides detailed application notes and protocols for the use of **fenazaquin** in research greenhouses, intended for researchers, scientists, and drug development professionals. The protocols outlined below are designed to ensure safe and effective application, and to facilitate the generation of reliable data for efficacy and phytotoxicity studies.

Application Notes Target Pests

Fenazaquin is primarily effective against various species of mites, including:

- Two-spotted spider mite (Tetranychus urticae)[4][5]
- Red spider mite (Panonychus ulmi)
- Carmine spider mite (Tetranychus cinnabarinus)



- Broad mite (Polyphagotarsonemus latus)
- Cyclamen mite (Phytonemus pallidus)

It also has demonstrated efficacy against the greenhouse whitefly (Trialeurodes vaporariorum) and silverleaf whitefly (Bemisia tabaci).[6]

Formulations

Fenazaquin is available in different formulations, most commonly as an Emulsifiable Concentrate (EC) or a Soluble Concentrate (SC).[7] The specific formulation will influence the mixing procedure and may have implications for phytotoxicity on certain plant species. Researchers should always consult the product label for specific instructions.

Resistance Management

To prevent the development of resistance in pest populations, it is crucial to implement a resistance management strategy.[8][9] This includes:

- Rotation of Modes of Action (MoA): Avoid consecutive applications of fenazaquin (IRAC MoA Group 21A).[10] Rotate with acaricides from different MoA groups.
- Integrated Pest Management (IPM): Incorporate biological, cultural, and physical control methods to reduce reliance on chemical applications.
- Scouting and Monitoring: Regularly monitor pest populations to determine the necessity of an application and to evaluate its effectiveness.[8]

Environmental Considerations

The efficacy and safety of **fenazaquin** applications can be influenced by environmental conditions within the greenhouse:

Temperature: Applications are generally most effective within a temperature range of 60-80°F (15-27°C).[3] Avoid applications during periods of extreme heat, as this can increase the risk of phytotoxicity.



- Humidity: High humidity can slow the drying of spray residues, potentially increasing absorption and efficacy, but also the risk of phytotoxicity on sensitive plants.
- Light: Apply **fenazaquin** during the cooler parts of the day, such as early morning or late evening, to avoid rapid drying and potential for leaf burn under intense sunlight.[1]
- Ventilation: Ensure proper ventilation after application to allow for the thorough drying of foliage and to comply with re-entry intervals (REI) as specified by the Worker Protection Standard (WPS).[11]

Quantitative Data Summary

The following tables summarize key quantitative data for **fenazaquin**.

Table 1: Physicochemical Properties of Fenazaquin

Property	Value	Reference
Molecular Formula	C20H22N2O	[3]
Molecular Weight	318.4 g/mol	[3]
Water Solubility	0.19 mg/L at 20°C	[1]
Vapor Pressure	3.4 x 10 ⁻⁸ mmHg at 25°C	[3]
Log P (Kow)	5.51	[3]

Table 2: Toxicological Data for Fenazaquin

Test	Species	Result	Reference
Acute Oral LD50	Rat	134-149 mg/kg	[11]
Acute Dermal LD50	Rabbit	>5000 mg/kg	[11]
Acute Inhalation LC50	Rat	1.9 mg/L	[11]

Table 3: Efficacy of **Fenazaquin** Against Two-Spotted Spider Mite (Tetranychus urticae)



Formulation	Concentration (ml/L)	Mortality (%) after 24 hours	Reference
18.3% w/w (200 SC)	1.25	100	[5]
18.3% w/w (200 SC)	1.60	100	[5]
10% EC	2.50	Not specified at 24h	[5]

Experimental Protocols

Protocol 1: Preparation of Fenazaquin Solutions for Dose-Response Studies

Objective: To prepare a series of **fenazaquin** concentrations from a commercial formulation for use in dose-response bioassays.

Materials:

- Fenazaquin commercial formulation (e.g., 10% EC or 200 g/L SC)
- Distilled or deionized water
- Adjustable micropipettes and sterile tips
- Volumetric flasks (various sizes)
- Glass beakers
- Magnetic stirrer and stir bars
- pH meter
- Personal Protective Equipment (PPE): chemical-resistant gloves, lab coat, safety glasses

Procedure:

 Determine Stock Solution Concentration: Refer to the product label to determine the concentration of the active ingredient (a.i.) in the commercial formulation.



- Water pH Adjustment: Measure the pH of the dilution water. If necessary, adjust the pH to be between 6.0 and 7.0 using a suitable buffer, as alkaline hydrolysis can reduce the efficacy of some pesticides.[12]
- Prepare Stock Solution:
 - Calculate the volume of the commercial formulation needed to create a stock solution of a desired high concentration (e.g., 1000 ppm).
 - In a fume hood, accurately measure the required volume of the **fenazaquin** formulation using a micropipette.
 - Add the formulation to a volumetric flask partially filled with the pH-adjusted water.
 - Bring the flask to the final volume with the water.
 - Mix thoroughly using a magnetic stirrer until the solution is homogenous.
- Prepare Serial Dilutions:
 - Perform serial dilutions from the stock solution to achieve the desired range of concentrations for the dose-response study.
 - For each dilution, transfer a calculated volume of the higher concentration solution to a new volumetric flask and bring it to volume with the pH-adjusted water.
- Prepare Control Solution: Prepare a control solution containing only the pH-adjusted water and, if applicable, the same concentration of any adjuvant or surfactant used in the fenazaquin solutions.
- Labeling and Storage: Clearly label all solutions with the concentration and date of preparation. Use the prepared solutions on the same day for best results.[1]

Protocol 2: Greenhouse Efficacy Trial for Fenazaquin Against Mites



Objective: To evaluate the efficacy of different concentrations of **fenazaquin** for the control of a target mite species on a specific host plant in a greenhouse environment.

Materials:

- Host plants of uniform size and age, infested with the target mite species
- Prepared fenazaquin solutions of varying concentrations (from Protocol 1)
- Control solution (water or water + adjuvant)
- Handheld sprayer or other suitable application equipment
- Personal Protective Equipment (PPE)
- · Microscope or hand lens for mite counting
- Data collection sheets

Procedure:

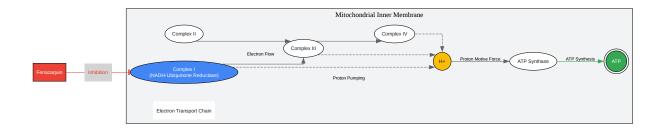
- Experimental Design:
 - Use a randomized complete block design to minimize the effects of environmental gradients within the greenhouse.
 - Include a minimum of four replicate plants per treatment (concentration).
 - Include an untreated control group.
- Pre-Treatment Pest Count:
 - Before application, count the number of mites (eggs, nymphs, and adults) on a predetermined number of leaves per plant to establish a baseline infestation level.
- Application:
 - Calibrate the sprayer to ensure uniform coverage.[12]



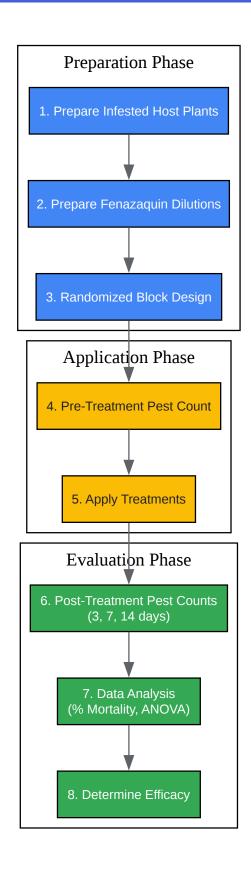
- Apply the prepared fenazaquin solutions and the control solution to the respective plants, ensuring thorough coverage of all plant surfaces, including the undersides of leaves.
- Apply treatments during the cooler part of the day.[1]
- Post-Application Environmental Control:
 - Maintain consistent temperature, humidity, and lighting conditions in the greenhouse for the duration of the experiment.
 - Adhere to the specified re-entry interval (REI) for the greenhouse.
- Data Collection:
 - At specified intervals post-application (e.g., 3, 7, and 14 days), recount the number of live mites on the same leaves as the pre-treatment count.
- Data Analysis:
 - Calculate the percentage of mortality for each treatment at each time point, correcting for control mortality using Abbott's formula.
 - Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizations









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